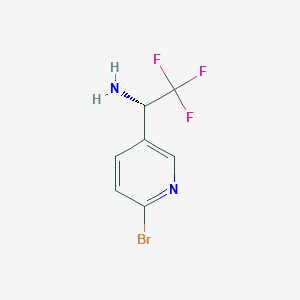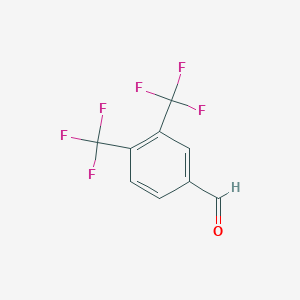
3-Bromoselenophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromoselenophene is an organoselenium compound that belongs to the class of selenophenes. Selenophenes are heterocyclic compounds containing selenium as the heteroatom in a five-membered ring structure. The presence of selenium imparts unique chemical and physical properties to these compounds, making them valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromoselenophene typically involves the bromination of selenophene. One common method is the reaction of selenophene with bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the 3-position of the selenophene ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, industrial processes may incorporate purification steps such as distillation or recrystallization to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: 3-Bromoselenophene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: Palladium-catalyzed coupling reactions, such as Suzuki-Miyaura and Stille couplings, are frequently used to form carbon-carbon bonds with this compound.
Oxidation and Reduction Reactions: The selenium atom in the selenophene ring can undergo oxidation and reduction reactions, leading to the formation of various selenium-containing derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Organolithium or Grignard reagents, typically in anhydrous solvents under inert atmosphere.
Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, in the presence of bases like potassium carbonate or cesium carbonate.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Major Products Formed:
Substitution Reactions: Formation of various substituted selenophenes depending on the nucleophile used.
Coupling Reactions: Formation of biaryl or heteroaryl compounds with extended conjugation.
Oxidation: Formation of selenoxides or selenones.
Scientific Research Applications
3-Bromoselenophene has found applications in various fields of scientific research:
Industry: Utilized in the development of materials for optoelectronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of 3-Bromoselenophene in various applications is often related to the unique properties of the selenium atom. In biological systems, selenium can participate in redox reactions, influencing cellular oxidative stress and signaling pathways. In materials science, the electronic properties of selenium contribute to the conductivity and photophysical behavior of selenophene-based materials.
Comparison with Similar Compounds
3-Bromothiophene: Similar to 3-Bromoselenophene but contains sulfur instead of selenium. It exhibits different electronic properties due to the difference in electronegativity and atomic size between sulfur and selenium.
3-Bromo-2,5-dimethylselenophene: A derivative of selenophene with additional methyl groups, which can influence its reactivity and physical properties.
Uniqueness of this compound: The presence of selenium in this compound imparts unique redox properties and electronic characteristics that are not observed in its sulfur analogs. These properties make this compound particularly valuable in applications requiring specific electronic or photophysical behaviors.
Properties
Molecular Formula |
C4H3BrSe |
|---|---|
Molecular Weight |
209.94 g/mol |
IUPAC Name |
3-bromoselenophene |
InChI |
InChI=1S/C4H3BrSe/c5-4-1-2-6-3-4/h1-3H |
InChI Key |
WWYHTIYRNWMTJS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C[Se]C=C1Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1R,2R)-1-Amino-1-[3-fluoro-5-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B15232737.png)

![2',3'-Dihydrospiro[cyclopropane-1,1'-inden]-4'-amine](/img/structure/B15232752.png)










![Hydron;trifluoro-[[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]methyl]boranuide](/img/structure/B15232835.png)
